2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline

Catalog No.
S12980203
CAS No.
M.F
C14H18BF4NO2
M. Wt
319.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dio...

Product Name

2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline

IUPAC Name

2-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline

Molecular Formula

C14H18BF4NO2

Molecular Weight

319.10 g/mol

InChI

InChI=1S/C14H18BF4NO2/c1-7-10(14(17,18)19)8(6-9(20)11(7)16)15-21-12(2,3)13(4,5)22-15/h6H,20H2,1-5H3

InChI Key

YTFIDMBOPNIYCJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2C(F)(F)F)C)F)N

2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline is a complex organic compound with significant chemical and biological properties. Its molecular formula is C12H17BFN2O2C_{12}H_{17}BFN_2O_2, and it has a molecular weight of approximately 237.08 g/mol. The compound features a fluoro group, a trifluoromethyl group, and a boron-containing dioxaborolane moiety, which contribute to its unique reactivity and potential applications in various fields such as pharmaceuticals and materials science.

Due to its functional groups:

  • Nucleophilic Substitution: The aniline nitrogen can act as a nucleophile in reactions with electrophiles.
  • Borylation Reactions: The boron atom in the dioxaborolane can facilitate cross-coupling reactions such as Suzuki-Miyaura coupling.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (like trifluoromethyl) enhances the reactivity of the aromatic ring towards electrophiles.

Synthesis of 2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline can be achieved through several methods:

  • Borylation of Aniline Derivatives: This involves reacting an aniline derivative with a boron reagent under controlled conditions to introduce the dioxaborolane moiety.
  • Fluorination Reactions: The introduction of the fluorine atom can be performed using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
  • Trifluoromethylation: This can be accomplished using trifluoromethylating agents like trifluoromethyl sulfonium salts.

The compound has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug development due to its unique functional groups.
  • Materials Science: In the synthesis of advanced materials and polymers with specific electronic or optical properties.
  • Agricultural Chemicals: Potential use in developing agrochemicals that require specific modes of action.

Several compounds share structural similarities with 2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline. Here are some examples:

Compound NameStructural FeaturesUnique Properties
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilineFluoro and dioxaborolane moietySimilar reactivity but lacks trifluoromethyl group
6-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indazoleIndazole core structureExhibits different biological activity due to indazole framework
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anilineSimple aniline with dioxaborolaneLess complex; primarily used for borylation

This compound's uniqueness lies in its combination of fluorinated groups and the dioxaborolane structure which enhances its potential reactivity compared to simpler analogs.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

319.1366716 g/mol

Monoisotopic Mass

319.1366716 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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